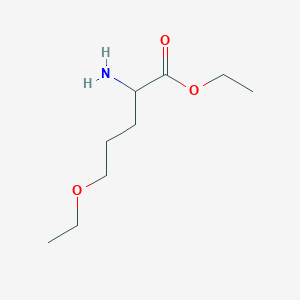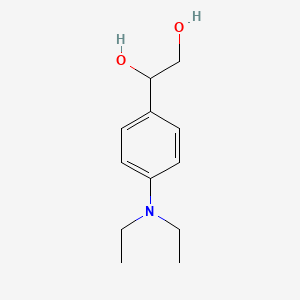![molecular formula C13H16F3NO3 B13538277 2-[(Benzyloxy)methyl]azetidine,trifluoroaceticacid](/img/structure/B13538277.png)
2-[(Benzyloxy)methyl]azetidine,trifluoroaceticacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(Benzyloxy)methyl]azetidine,trifluoroaceticacid is a compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of azetidines, including 2-[(Benzyloxy)methyl]azetidine,trifluoroaceticacid, can be achieved through various methods. . This reaction proceeds under photochemical conditions and is highly regio- and stereoselective.
Another method involves the nucleophilic substitution reactions with nitrogen nucleophiles, the reduction of β-lactams, or the ring-opening of highly strained azabicyclobutanes . These methods often require prefunctionalized starting materials and involve multistep sequences.
Industrial Production Methods
Industrial production of azetidines typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of method depends on the availability of starting materials, cost, and desired scale of production.
Análisis De Reacciones Químicas
Types of Reactions
2-[(Benzyloxy)methyl]azetidine,trifluoroaceticacid undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents.
Substitution: Replacement of one functional group with another, often facilitated by nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or halides. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azetidine-2-carboxylic acid derivatives, while reduction can produce various substituted azetidines.
Aplicaciones Científicas De Investigación
2-[(Benzyloxy)methyl]azetidine,trifluoroaceticacid has numerous applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-[(Benzyloxy)methyl]azetidine,trifluoroaceticacid involves its interaction with molecular targets and pathways. The compound’s unique four-membered ring structure induces significant ring strain, which drives its reactivity. This strain facilitates bond cleavage and functionalization, making it a valuable scaffold in medicinal chemistry .
Comparación Con Compuestos Similares
2-[(Benzyloxy)methyl]azetidine,trifluoroaceticacid can be compared with other azetidines and related compounds:
Azetidine-2-carboxylic acid: Found in nature and used in peptide synthesis.
Aziridines: Three-membered nitrogen-containing heterocycles with higher ring strain and reactivity.
Pyrrolidines: Five-membered nitrogen-containing heterocycles with lower ring strain and reactivity.
The uniqueness of this compound lies in its balance of ring strain and stability, making it a versatile and valuable compound in various fields of research and industry.
Propiedades
Fórmula molecular |
C13H16F3NO3 |
|---|---|
Peso molecular |
291.27 g/mol |
Nombre IUPAC |
2-(phenylmethoxymethyl)azetidine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C11H15NO.C2HF3O2/c1-2-4-10(5-3-1)8-13-9-11-6-7-12-11;3-2(4,5)1(6)7/h1-5,11-12H,6-9H2;(H,6,7) |
Clave InChI |
ZPVIXTJSUNNSMP-UHFFFAOYSA-N |
SMILES canónico |
C1CNC1COCC2=CC=CC=C2.C(=O)(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


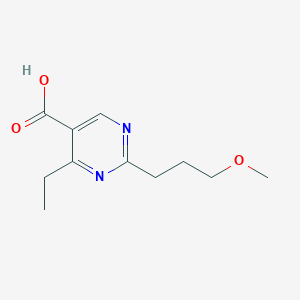
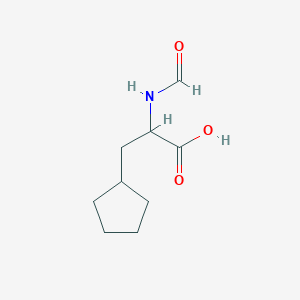
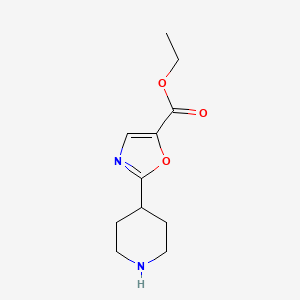
![N-methyl-1-[(3-methyl-1,2-oxazol-5-yl)methyl]piperidin-4-aminedihydrochloride](/img/structure/B13538207.png)
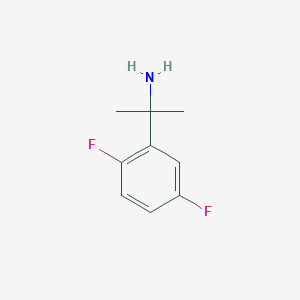
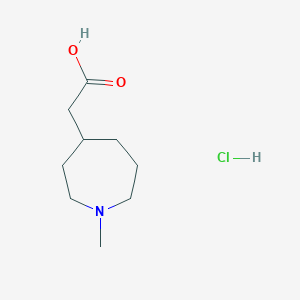
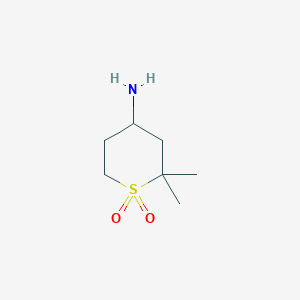
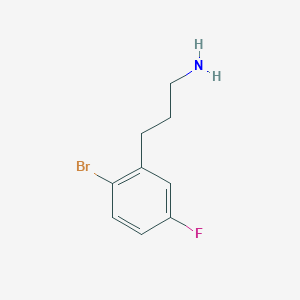
![[(2-Ethyl-4-methyl-1,3-oxazol-5-yl)methyl][(3-methyl-1-benzothiophen-2-yl)methyl]amine hydrochloride](/img/structure/B13538236.png)
![6-chloro-N'-[2-(1-methylbenzimidazol-2-yl)acetyl]pyridine-3-carbohydrazide](/img/structure/B13538243.png)
